molecular formula C23H27N3O4 B2640185 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 953138-68-6

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2640185
CAS No.: 953138-68-6
M. Wt: 409.486
InChI Key: WTVMWXKFWWUYGP-UHFFFAOYSA-N
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Description

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a high-purity chemical compound intended for research applications. This molecule features a hybrid structure incorporating a 1-benzylpiperidine moiety, a pharmacophore found in compounds with documented biological activity, such as acetylcholinesterase inhibition . This structural motif is linked to a 2,3-dihydro-1,4-benzodioxin group, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. The presence of the ethanediamide (oxalamide) linker is a key feature that can influence the compound's conformation and binding properties. While the specific mechanism of action and research applications for this exact compound are not fully elucidated in the current literature, its complex architecture makes it a valuable candidate for investigative activities in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers may explore its potential across various pharmacological domains. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-22(23(28)25-19-6-7-20-21(14-19)30-13-12-29-20)24-15-17-8-10-26(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMWXKFWWUYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the benzodioxin moiety. The final step involves the formation of the ethanediamide linkage.

    Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of Benzodioxin Moiety: The benzodioxin moiety is typically formed through a condensation reaction involving a catechol derivative and an appropriate aldehyde.

    Formation of Ethanediamide Linkage: The final step involves the reaction of the intermediate compound with ethanediamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step synthetic pathways. Key methods include:

  • Starting Material Preparation : Synthesis begins with the preparation of the piperidine derivative.
  • Functionalization : Subsequent reactions introduce the benzodioxane moiety.
  • Characterization Techniques : The compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit key enzymes:

  • Acetylcholinesterase : Inhibition can enhance cholinergic signaling, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.
  • α-Glucosidase : This inhibition suggests potential applications in managing diabetes by regulating blood sugar levels.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can modulate cell death pathways, indicating possible anti-inflammatory or neuroprotective effects.

Antioxidant Properties

Preliminary studies suggest that compounds containing the benzodioxane moiety may possess significant antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study Focus Findings
Alzheimer's Disease ModelImproved memory retention and reduced amyloid plaque formation in rodent models suggest neuroprotective effects.
Mood DisordersAlleviation of symptoms of depression and anxiety in stressed mice models indicates modulation of serotonin pathways.
NeuroprotectionSignificant reduction in neuronal death caused by oxidative stress demonstrates potential as a therapeutic agent for neurodegenerative diseases.

Molecular Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets:

  • Binding Affinity : The compound shows strong binding affinities with enzyme active sites, effectively inhibiting their activity.

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Pharmacological Data for Sulfonamide Derivatives

Compound Antibacterial Activity (Strains Inhibited) Lipoxygenase IC50 (mM)
5a S. typhi, E. coli, B. subtilis Not reported
5c None 85.79 ± 0.48
5e None 89.32 ± 0.34

2,3-Dihydro-1,4-benzodioxin Carboxylic Acids

The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivative demonstrated anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced rat paw edema assay . This highlights the role of the benzodioxin moiety in modulating inflammation, though the ethanediamide group in the target compound may alter potency or mechanism.

Nitrobenzenesulfonamide Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (e.g., 5e, 5f) exhibited biofilm inhibition against E. coli and B. subtilis, with moderate cytotoxicity .

Flavones and Coumarins with 1,4-Dioxane Rings

Compounds like 3',4'(1",4"-dioxino)flavone (4f) and its hydroxy-methyl derivative (4g) showed antihepatotoxic activity comparable to silymarin in carbon tetrachloride-induced hepatotoxicity models . The dioxane ring system contributes to hepatoprotective effects, but the ethanediamide group’s impact remains unexplored.

Structural and Functional Insights

  • Hydrogen-Bonding Networks: Sulfonamide derivatives form N–H···O hydrogen bonds, creating C(4) chains in crystal structures (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) .
  • Metabolic Stability : The benzodioxin core is associated with reduced oxidative metabolism, while sulfonamide derivatives exhibit variable stability depending on substituents . Ethanediamides, with their amide bonds, may offer superior metabolic resistance compared to sulfonamides.

Table 2: Comparative Overview of Key Compounds

Compound Class Key Activity Potency vs. Standards Reference
Sulfonamides (e.g., 5c ) Lipoxygenase inhibition Weaker than Baicalein
Carboxylic Acids Anti-inflammatory Comparable to Ibuprofen
Flavones (e.g., 4f ) Antihepatotoxic Comparable to Silymarin
Nitrobenzenesulfonamides Biofilm inhibition Moderate activity

Biological Activity

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that exhibits significant biological activity due to its unique structural components. This article explores its biological properties, including enzyme inhibition, potential therapeutic applications, and molecular interactions.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H27N3O4
  • Molecular Weight : 409.486 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring and a benzodioxane moiety, which contribute to its diverse biological activities.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may also play a role in neuroprotection.
  • α-glucosidase : This inhibition suggests potential applications in managing diabetes by reducing glucose absorption.

The compound's ability to inhibit these enzymes highlights its potential as a therapeutic agent for neurodegenerative diseases and metabolic disorders.

Antioxidant Activity

Compounds with similar structural features have demonstrated free radical scavenging capabilities. The benzodioxane moiety is particularly noted for its antioxidant properties, which can help mitigate oxidative stress associated with various diseases.

Molecular docking studies have been conducted to elucidate the interaction between this compound and target enzymes. These studies suggest that the compound effectively binds to the active sites of AChE and α-glucosidase, blocking substrate access and inhibiting enzyme activity.

Research Findings and Case Studies

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

Compound NameStructural FeaturesBiological Activity
1-BenzylpiperidineContains a piperidine ringNeuroactive properties
5-Methoxy-benzodioxaneContains a benzodioxane moietyAntioxidant properties
N-Benzyl-N-methyl-piperidineSimilar piperidine structureAnalgesic effects

These derivatives are being evaluated for their potential therapeutic applications in pain management and neuroprotection.

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Confirm stepwise yields using quantitative NMR or HPLC (>95% purity recommended for downstream assays) .

Basic: How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; piperidine methylene protons at δ 2.5–3.5 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹) .
  • Elemental Analysis (CHN) : Ensure <0.4% deviation from theoretical values for C, H, N .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and rule out adducts .

Advanced Tip : Use X-ray crystallography if single crystals are obtainable, particularly to resolve stereochemistry in the piperidine moiety .

Basic: Which biological targets are prioritized for initial pharmacological screening?

Methodological Answer:
Given structural analogs (e.g., benzodioxin sulfonamides and acetamides) exhibit activity against neurological and metabolic enzymes, prioritize:

  • Acetylcholinesterase (AChE) : Use Ellman’s assay to measure inhibition kinetics (IC₅₀) .
  • α-Glucosidase : Assess inhibitory potency via p-nitrophenyl-α-D-glucopyranoside hydrolysis .
  • Lipoxygenase (LOX) : Monitor hydroperoxide formation spectrophotometrically at 234 nm .

Q. Screening Protocol :

  • Test concentrations from 1 nM–100 µM.
  • Include positive controls (e.g., donepezil for AChE; acarbose for α-glucosidase) .

Advanced: How can contradictory data on enzyme inhibition potency be resolved?

Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigate via:

Standardized Assay Conditions :

  • Uniform pH (e.g., AChE at pH 8.0), temperature (25°C), and substrate concentrations (Km values).
  • Pre-incubate compound with enzyme to assess time-dependent inhibition .

Compound Stability Checks :

  • Use LC-MS to detect degradation products in assay buffers (e.g., hydrolysis of the ethanediamide group).

Enzyme Source Consistency : Compare results using recombinant human enzymes vs. tissue extracts .

Computational Docking : Validate binding poses with AutoDock Vina; correlate docking scores (ΔG) with experimental IC₅₀ .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions (e.g., benzodioxin’s ether oxygen hydrogen-bonding with AChE Tyr337) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ trends across analogs .

Validation : Cross-check computational predictions with alanine-scanning mutagenesis of target enzymes .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with acetonitrile for better solubility and easier purification .
  • Catalyst Screening : Test HATU vs. EDC/HOBt for amide coupling efficiency (HATU may reduce reaction time by 30%) .
  • Microwave-Assisted Synthesis : Apply 100 W, 80°C for 10 minutes to accelerate piperidine alkylation (yield improvement: ~15%) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Advanced: What strategies mitigate cytotoxicity while maintaining target efficacy?

Methodological Answer:

  • SAR-Driven Modifications :
    • Replace the benzyl group in the piperidine moiety with less lipophilic substituents (e.g., pyridyl) to reduce membrane disruption .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to enhance metabolic stability .
  • Cytotoxicity Assays :
    • Test on HEK-293 and HepG2 cells (MTT assay) at 10–100 µM.
    • Use comet assays to rule out genotoxicity .

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